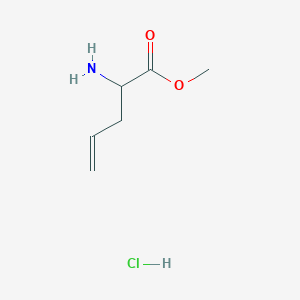

Methyl 2-aminopent-4-enoate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAMFLUXPVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462580 | |

| Record name | Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115289-55-9 | |

| Record name | Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-aminopent-4-enoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-aminopent-4-enoate Hydrochloride

This technical guide provides a comprehensive overview of the physical properties of Methyl 2-aminopent-4-enoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical data with practical, field-proven methodologies for empirical characterization. We will explore not only the known attributes of this compound but also the scientific rationale behind the experimental techniques used to determine these properties, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of this compound

This compound is a notable amino acid ester derivative. Its structure, featuring a reactive terminal alkene, a primary amine, and a methyl ester, makes it a versatile building block in organic synthesis. This compound serves as a key intermediate in the preparation of various nitrogen-containing heterocycles and has potential applications in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115289-55-9 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 165.62 g/mol | [2] |

| IUPAC Name | methyl 2-aminopent-4-enoate;hydrochloride | [2] |

| SMILES | C=CCC(N)C(=O)OC.[H]Cl | [2] |

| Purity | Typically available at ≥95% | [2] |

Physicochemical Properties: A Blend of Known and Expected Characteristics

The physicochemical properties of a compound dictate its behavior in various environments and are critical for predicting its reactivity, solubility, and bioavailability. While specific experimental data for this compound is not extensively available in public literature, we can infer expected properties based on the behavior of similar amino acid hydrochlorides and provide context with related compounds.

| Property | Experimental Value | Expected Characteristics & Comparative Data |

| Physical Form | Solid | As a hydrochloride salt of an amino acid ester, it is expected to be a crystalline solid at room temperature. This is consistent with vendor information for the analogous compound, methyl (2E)-4-aminobut-2-enoate hydrochloride, which is listed as a solid. |

| Melting Point | Not available | Amino acids and their salts typically have high melting points, often decomposing before melting.[3] For comparison, the related compound (R)-2-Aminopent-4-enoic acid hydrochloride has a reported melting point of -275°C (dec.).[4] This suggests that the title compound will also likely decompose upon heating. |

| Boiling Point | Not applicable | Due to its salt-like nature and expected decomposition at high temperatures, a boiling point is not a relevant physical property. For context, the non-amino, non-hydrochloride analog, Methyl 4-pentenoate, has a boiling point of 125.00 to 127.00 °C at 760.00 mm Hg.[5] |

| Solubility | Not available | As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol and ethanol, and insoluble in nonpolar organic solvents.[6] The solubility of amino acids is influenced by the pH of the medium.[7] |

Experimental Protocols for Physicochemical Characterization

To address the gap in available experimental data, this section provides detailed, step-by-step methodologies for determining the key physical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a crucial indicator of purity. For amino acid hydrochlorides, which may decompose, the observation of the melting range and any accompanying changes in appearance is critical.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual solvent or moisture.[8] Grind the crystalline sample into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[8]

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.

-

For an accurate measurement, heat to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1 °C/minute.[8]

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. Note any color changes or evidence of decomposition.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. The use of a dry, finely powdered sample ensures uniform heat distribution.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility profile in various solvents is essential for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, acetone, and a nonpolar solvent like hexane.

-

Qualitative Assessment:

-

Add approximately 10 mg of the compound to 1 mL of each solvent in separate labeled vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

-

Visually inspect for dissolution.

-

-

Quantitative Assessment (for soluble cases):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

-

Equilibrate the solution by stirring for an extended period (e.g., 24 hours) at a constant temperature.

-

Filter the saturated solution to remove undissolved solid.

-

Take a known aliquot of the filtrate, evaporate the solvent, and weigh the residue.

-

Calculate the solubility in mg/mL or mol/L.

-

Causality Behind Experimental Choices: Equilibration for 24 hours ensures that the solution is truly saturated, providing a reliable quantitative measure. Using a range of solvents allows for a comprehensive understanding of the compound's polarity.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the proton environment of the molecule.

Protocol for ¹H NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often a good choice for hydrochloride salts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]

-

Filtration: To ensure a high-resolution spectrum, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[10] This removes any particulate matter that could broaden the spectral lines.

-

Analysis: Acquire the spectrum on a calibrated NMR spectrometer.

Expected ¹H NMR Spectral Features: Based on the structure of this compound, the following proton signals are expected:

-

A singlet for the methyl ester protons (-OCH₃).

-

Multiplets for the vinyl protons (-CH=CH₂).

-

A multiplet for the allylic protons (-CH₂-CH=).

-

A multiplet for the alpha-proton (-CH(NH₃⁺)-).

-

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for NMR Sample Preparation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press it into a transparent disk.

-

Analysis: Obtain the spectrum and identify the characteristic absorption bands.

Expected IR Absorption Bands:

-

N-H stretch: A broad band around 3000 cm⁻¹ for the ammonium salt (-NH₃⁺).

-

C=O stretch: A strong absorption around 1740 cm⁻¹ for the ester carbonyl group. For comparison, the C=O stretch in methyl 4-pentenoate is observed at 1745 cm⁻¹.[11]

-

C=C stretch: An absorption around 1640 cm⁻¹ for the alkene.

-

C-O stretch: Bands in the region of 1250-1000 cm⁻¹ for the ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Analysis: Use an electrospray ionization (ESI) source, which is ideal for polar and ionic compounds. The expected molecular ion would be for the free base [M+H]⁺ at m/z 130.08626.[12]

Safety and Handling

This compound is classified with the GHS06 hazard pictogram, with the hazard statement H301 (Toxic if swallowed). The precautionary statements P301+P310 indicate that if swallowed, one should immediately call a poison center or doctor. The UN number is UN2811, classifying it as a toxic solid.[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

Adapted from the Chem 241/341 sample preparation guide by Dr. Jason Cooke, whose students consistently submit some of the best NMR samples seen by the NMR Service Lab. (n.d.). Sample Preparation. University of Alberta. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, June 7). Carrying out a melting point determination [Video]. YouTube. Retrieved from [Link]

-

Ito, K., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052. Retrieved from [Link]

-

Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

-

Cicek, S., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 639. Retrieved from [Link]

-

Dehghani, M., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(11), 1937. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R)-2-AMINOPENT-4-ENOL-HYDROCHLORIDE. Retrieved from [Link]

-

Hacettepe University. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl pent-4-enoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-pentenoate. Retrieved from [Link]

-

Guckhova, I., et al. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry, 12(4), 5458-5474. Retrieved from [Link]

-

Wodzin´ska, P., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(48), 28247-28258. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). GENERAL INFORMATION / á1052ñ Biotechnology-Derived Articles—Amino Acid Analysis. Retrieved from [Link]

Sources

- 1. This compound | 115289-55-9 | QEA28955 [biosynth.com]

- 2. This compound 95% | CAS: 115289-55-9 | AChemBlock [achemblock.com]

- 3. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-Aminopent-4-enoic acid hydrochloride | Peptides | 108412-04-0 | Invivochem [invivochem.com]

- 5. Methyl 4-pentenoate | C6H10O2 | CID 543664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. microbenotes.com [microbenotes.com]

- 8. thinksrs.com [thinksrs.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Sample Preparation [nmr.chem.ualberta.ca]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]

Methyl 2-aminopent-4-enoate Hydrochloride: A Technical Guide for Advanced Synthesis

Foreword: Unlocking the Potential of a Versatile Chiral Building Block

Welcome to this in-depth technical guide on Methyl 2-aminopent-4-enoate hydrochloride (CAS No. 115289-55-9). This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique structural features of this non-proteinogenic amino acid ester. As a chiral building block, it possesses a terminal olefin, a primary amine, and a methyl ester, offering a trifecta of reactive sites for complex molecular architecture. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and the strategic application of this versatile intermediate. Our focus is on empowering you with the knowledge to confidently incorporate this molecule into your research and development programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 115289-55-9 | [1][2] |

| Molecular Formula | C6H12ClNO2 | [1] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | C=CCC(N)C(=O)OC.[H]Cl | [1] |

| Purity | Typically ≥95% | [1] |

Strategic Synthesis: A Proposed Methodology

While various methods for the synthesis of α-allyl amino esters exist, a robust and scalable approach can be adapted from the well-established synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester from L-methionine methyl ester hydrochloride.[3][4] This method is advantageous due to the low cost of the starting material and the reliability of the reaction sequence.

Proposed Synthetic Workflow

The proposed synthesis involves a three-step sequence starting from the readily available L-methionine methyl ester hydrochloride. This process includes N-protection, oxidation to a sulfoxide, and a thermal elimination reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Protection of L-Methionine Methyl Ester Hydrochloride

-

To a stirred suspension of L-methionine methyl ester hydrochloride (1 equivalent) in a suitable organic solvent such as ethyl acetate, add a solution of potassium bicarbonate (2.5 equivalents) in water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Separate the organic layer, wash with acidic water (pH 1-2), followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(benzyloxycarbonyl)-L-methionine methyl ester as a colorless oil, which can be crystallized from ether/petroleum ether.[3]

Step 2: Oxidation to the Sulfoxide

-

Dissolve the N-protected methionine methyl ester (1 equivalent) in methanol and cool to 0 °C.

-

Add a solution of sodium periodate (1.1 equivalents) in water dropwise over 1.5 hours, maintaining the temperature at 0 °C.

-

Remove the cooling bath and stir the mixture for 18 hours at room temperature.

-

Filter the reaction mixture through Celite to remove the inorganic salts and concentrate the filtrate to yield the sulfoxide as a white solid.[4]

Step 3: Thermal Elimination (Pyrolysis)

-

Combine the sulfoxide (1 equivalent) with an acid scavenger such as calcium carbonate in a high-boiling point solvent like o-dichlorobenzene.

-

Heat the mixture to 160 °C to induce thermal elimination of the sulfenic acid.

-

After the reaction is complete (monitored by TLC), cool the mixture and purify by column chromatography on silica gel to afford the N-protected vinylglycine methyl ester.[3]

Step 4: Deprotection to the Hydrochloride Salt

-

Reflux the N-protected vinylglycine methyl ester in 6 N hydrochloric acid for 1 hour.[4]

-

After cooling, concentrate the solution under reduced pressure to obtain this compound as a solid.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its three key functional groups: the primary amine, the methyl ester, and the terminal alkene.

Caption: Key reactive sites and potential transformations of Methyl 2-aminopent-4-enoate.

-

The Primary Amine: This site is nucleophilic and readily undergoes reactions such as N-alkylation, acylation, and peptide bond formation. The free amine allows for its direct incorporation into peptide chains using standard coupling reagents.

-

The Methyl Ester: The ester group is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid, saponified, converted to amides, or reduced to the corresponding alcohol.

-

The Terminal Alkene: The vinyl group is a versatile handle for a variety of transformations, including olefin metathesis for the formation of macrocycles, Michael additions, and other addition reactions. This functionality is particularly valuable for the synthesis of complex heterocyclic systems.

Applications in Research and Drug Development

As a non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry and drug discovery.

Incorporation into Peptides

The inclusion of non-proteinogenic amino acids into peptides can significantly enhance their pharmacological properties, including metabolic stability, cell permeability, and bioavailability.[5] The terminal alkene of this amino acid ester can be used for post-synthetic modification of peptides, such as stapling to create constrained cyclic peptides with improved target affinity and proteolytic resistance.

Synthesis of Heterocyclic Scaffolds

The combination of the amine and alkene functionalities makes this molecule an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[6] Cyclization reactions can be designed to form substituted piperidines, pyridines, and other valuable heterocyclic cores that are prevalent in many biologically active compounds.

Natural Product Synthesis

The unique stereochemistry and functionality of this compound make it an attractive starting material for the total synthesis of natural products. Many natural products contain complex amino acid-derived fragments, and the use of chiral building blocks like this compound can significantly streamline synthetic routes.[7]

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is crucial. While publicly available spectral data is limited, the following techniques are recommended for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a multiplet for the vinylic protons, a multiplet for the allylic protons, a multiplet for the α-proton, a singlet for the methyl ester protons, and a broad singlet for the amine protons.

-

¹³C NMR: Expected signals would include those for the vinylic carbons, the allylic carbon, the α-carbon, the carbonyl carbon, and the methyl ester carbon. The use of high-field solid-state NMR can be particularly useful for characterizing hydrochloride salts and identifying any crystallographic disorder.[8]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the free amine.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the amine N-H stretching, ester C=O stretching, and alkene C=C and C-H stretching vibrations should be present.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the synthesized material.

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound is a promising and versatile chiral building block with significant potential in synthetic organic chemistry, medicinal chemistry, and drug discovery. Its unique combination of reactive functional groups allows for the construction of complex molecules, including modified peptides and novel heterocyclic systems. By understanding its synthesis, reactivity, and potential applications as outlined in this guide, researchers can effectively unlock its potential to accelerate their research and development efforts.

References

- Meffre, P., Vo-Quang, L., Vo-Quang, Y., & Le Goffic, F. (1989). A reproducible, large scale and practical synthesis of N-(benzyloxycarbony1)-L-vinylglycine methyl ester starting from L-methionine methyl ester hydrochloride.

- Bendelsmith, A. J., Kitchens, K. K., Snyder, D. A., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(29), 11414–11419.

- N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. Organic Syntheses, Coll. Vol. 8, p.616 (1993); Vol. 67, p.175 (1989).

- Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-allylation of unprotected amino acid esters. Organic letters, 14(8), 2130–2133.

- Bendelsmith, A. J., Kitchens, K. K., Snyder, D. A., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(29), 11414–11419.

- Zhang, Z., Liu, Y., & Gong, L. (2018). Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction. Organic Process Research & Development, 22(8), 1042-1047.

- White, M. C. (2012). Synthesis of Complex Allylic Esters via C–H Oxidation vs C–C Bond Formation. Accounts of chemical research, 45(6), 917–928.

- Wang, Y., et al. (2021). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society, 143(1), 439-446.

- Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, Vol. 88, p.1 (2011).

- Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-allylation of unprotected amino acid esters. Organic letters, 14(8), 2130–2133.

-

Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]

- Li, Q., Liu, Y., & Li, C. (2023). Picolinaldehyde-Zinc(II)-Palladium(0) Catalytic System for the Asymmetric α-Allylation of N-Unprotected Amino Esters.

- Hanessian, S., & Sahoo, A. K. (1984). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Tetrahedron Letters, 25(14), 1425-1428.

- Chen, P., et al. (2006). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 49(5), 1649-1657.

- Kumar, D., & Poonam. (2015). I2–NH4OAc was found to be an efficient system for the metal-free synthesis of diversely substituted imidazo[1,2-a]pyridines from 2-aminopyridine and aryl methyl ketones in one pot. RSC Advances, 5(92), 75231-75236.

- Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride.

- Holmes, A. J., et al. (2021). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics, 18(11), 4159-4170.

- van der Donk, W. A. (2004). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of organic chemistry, 69(19), 6493–6501.

- Sisko, J., & Weinreb, S. M. (1990). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate. The Journal of Organic Chemistry, 55(1), 393-395.

- Google Patents. (1984). Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

-

MySkinRecipes. This compound. Available at: [Link]

- Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14440–14446.

- de la Torre, G., & G. de la Hoz, A. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(28), 5369-5373.

- Slusarczyk, M., & Felpin, F. X. (2013). Synthesis of Unnatural/Nonproteinogenic α-Amino Acids. Chemical Society reviews, 42(12), 5082–5103.

- Julsing, M. K., et al. (2008). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Applied microbiology and biotechnology, 80(3), 407–417.

- De la Figuera, N., et al. (1997). Synthesis of enantiomerically pure non proteinogenic α-amino acids. Peptide Science - Present and Future, 1-2.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

-

PubChem. Methyl (2E)-4-aminopent-2-enoate. Available at: [Link]

- Ondrejkovičová, I., & Vrábel, V. (2003). Kinetics and Mechanism of the Cyclization of Methyl (2-Cyano-4,6-dinitrophenylsulfanyl)acetate Producing. Chemical Papers, 57(5), 329-333.

-

SpectraBase. (2R)-2-AMINOPENT-4-ENOL-HYDROCHLORIDE. Available at: [Link]

- Kudo, F., & Eguchi, T. (2009). Total synthesis and development of bioactive natural products. Bioscience, biotechnology, and biochemistry, 73(3), 453–463.

- Singh, M. S., & Singh, A. K. (2018). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Current Organic Chemistry, 22(18), 1764-1784.

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0168685). Available at: [Link]

- Kim, H., & Lee, E. (2003). One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)pentenoate by α-Aminoxylation of Propanal Followed by Z-Selective HWE Reaction and the Study on Its Cyclization Reaction. Bulletin of the Korean Chemical Society, 24(10), 1475-1478.

- G. A. R. S. (2023). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega, 8(1), 1-19.

- Iuga, C., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules (Basel, Switzerland), 25(18), 4169.

- Freeman, M. F., & Scott, J. S. (2011). Total (Bio)Synthesis: Strategies of Nature and of Chemists. Chembiochem : a European journal of chemical biology, 12(12), 1806–1831.

Sources

- 1. This compound 95% | CAS: 115289-55-9 | AChemBlock [achemblock.com]

- 2. This compound | 115289-55-9 | QEA28955 [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. This compound [myskinrecipes.com]

- 7. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Bonding of Methyl 2-aminopent-4-enoate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the structure, bonding, and characterization of Methyl 2-aminopent-4-enoate hydrochloride. This compound, a valuable building block in synthetic organic chemistry, particularly for the synthesis of novel amino acids and heterocyclic systems, is examined in detail. This guide will delve into its molecular architecture, the nature of its chemical bonds, and the spectroscopic techniques utilized for its identification and characterization. Detailed experimental protocols for its synthesis and analysis are provided, underpinned by established scientific principles and supported by authoritative references. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile chemical entity.

Introduction

This compound, also known as allylglycine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of 2-aminopent-4-enoic acid. Its structure incorporates a chiral center at the alpha-carbon, an ester functional group, and a terminal alkene, making it a highly versatile intermediate for a variety of chemical transformations. The presence of the hydrochloride salt of the primary amine enhances its stability and water solubility, facilitating its use in various reaction conditions.

The strategic importance of this molecule lies in its potential for elaboration into more complex structures. The terminal alkene is amenable to a wide range of reactions, including metathesis, hydroboration-oxidation, and epoxidation, while the amino and ester functionalities provide handles for peptide coupling and other derivatizations. Understanding the interplay of these functional groups and the overall molecular geometry is paramount for its effective utilization in complex synthetic endeavors.

This guide will first explore the fundamental aspects of the molecule's structure and bonding. Subsequently, it will provide a detailed, field-proven protocol for its synthesis. The core of this document is a thorough examination of the analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the expected data but will also explain the underlying principles that govern the observed spectroscopic features.

Molecular Structure and Bonding

The molecular formula of this compound is C₆H₁₂ClNO₂. The structure consists of a five-carbon chain with a methyl ester at one end and a terminal double bond at the other. An amino group is attached to the second carbon (the α-carbon), which is a stereocenter. The hydrochloride form indicates that the amino group is protonated, forming an ammonium salt with a chloride counter-ion.

Key Structural Features

-

Chiral Center: The α-carbon (C2) is bonded to four different groups (a hydrogen atom, an ammonium group, a methoxycarbonyl group, and an allyl group), making it a chiral center. Therefore, this compound can exist as two enantiomers, (S)-Methyl 2-aminopent-4-enoate hydrochloride and (R)-Methyl 2-aminopent-4-enoate hydrochloride. The specific enantiomer used in a synthesis will dictate the stereochemistry of the final product.

-

Ammonium Group: The primary amine is protonated by hydrochloric acid to form an ammonium group (-NH₃⁺). This ionic character significantly influences the compound's physical properties, such as its melting point and solubility. The positively charged ammonium group also affects the electronic environment of the neighboring atoms, which is observable in NMR spectroscopy.

-

Ester Group: The methyl ester group (-COOCH₃) is a key functional group that can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification. The carbonyl (C=O) bond within this group is a strong chromophore in IR spectroscopy.

-

Terminal Alkene: The pent-4-enoate portion of the molecule features a terminal double bond (C=C). This reactive site is crucial for many of the synthetic applications of this compound.

Bonding and Hybridization

The bonding in this compound can be understood through the principles of orbital hybridization:

-

sp³ Hybridization: The α-carbon (C2) and the methylene carbon (C3) are sp³ hybridized, resulting in a tetrahedral geometry around these atoms.

-

sp² Hybridization: The carbonyl carbon of the ester group, the two carbons of the double bond (C4 and C5), and the ester oxygen are sp² hybridized. This leads to a planar geometry around these centers.

-

Ionic Bonding: A significant ionic interaction exists between the positively charged ammonium group (-NH₃⁺) and the negatively charged chloride ion (Cl⁻).

The combination of these structural and bonding features results in a molecule with a defined three-dimensional shape and a specific distribution of electron density, which are key to its reactivity and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be reliably achieved from its corresponding N-protected amino acid precursor. The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for verified experimental procedures.[1][2] An alternative general method for the esterification of amino acids is also presented.

Protocol 1: Deprotection of N-(Boc)-Allylglycine Methyl Ester

This method involves the removal of a tert-butoxycarbonyl (Boc) protecting group from the corresponding N-protected methyl ester using dry hydrogen chloride gas.

Caption: Synthesis of this compound.

-

Dissolution: Dissolve N-(tert-butoxycarbonyl)-allylglycine methyl ester (1 equivalent) in dry dichloromethane.

-

Acidification: Bubble dry hydrogen chloride gas through the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1][2]

-

Isolation: Once the reaction is complete, concentrate the resulting solution under reduced pressure to yield this compound as a solid.

Causality Behind Experimental Choices: The use of dry dichloromethane and dry HCl gas is crucial to prevent the hydrolysis of the methyl ester. The Boc protecting group is labile under acidic conditions, and the volatile byproducts (isobutylene and carbon dioxide) are easily removed along with the solvent during concentration.

Protocol 2: Direct Esterification of Allylglycine

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[3][4]

Caption: Direct esterification of allylglycine.

-

Reactant Addition: To a round bottom flask containing allylglycine (1 equivalent), slowly add freshly distilled trimethylchlorosilane (2 equivalents) with stirring.

-

Solvent Addition: Add methanol to the mixture.

-

Reaction: Stir the resulting solution or suspension at room temperature.

-

Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture on a rotary evaporator to afford the product, this compound.[3]

Causality Behind Experimental Choices: Trimethylchlorosilane reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification of the carboxylic acid. This method avoids the handling of corrosive thionyl chloride or bubbling HCl gas. The reaction conditions are mild, and the yields are generally high.[3][4]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity. The following table summarizes the expected chemical shifts and multiplicities for this compound in a deuterated solvent like methanol-d₄. The provided data is based on the experimental values reported in Organic Syntheses.[1][2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOCH₃ | 3.86 | Singlet | N/A |

| -CH (NH₃⁺)- | 4.16 - 4.19 | Multiplet | |

| -CH₂- | 2.68 - 2.75 | Multiplet | |

| =CH₂ | 5.27 - 5.33 | Multiplet | |

| -CH= | 5.77 - 5.81 | Multiplet | |

| -NH ₃⁺ | Broad singlet |

-

-COOCH₃ (3.86 ppm): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

-CH(NH₃⁺)- (4.16 - 4.19 ppm): The proton on the α-carbon is significantly deshielded by the adjacent electron-withdrawing ammonium and methoxycarbonyl groups, causing it to resonate downfield. It appears as a multiplet due to coupling with the protons on the adjacent methylene group.

-

-CH₂- (2.68 - 2.75 ppm): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They will couple with the α-proton and the vinyl proton, resulting in a complex multiplet.

-

=CH₂ (5.27 - 5.33 ppm): The two terminal vinyl protons are diastereotopic. They will exhibit both geminal and vicinal coupling, appearing as a multiplet.

-

-CH= (5.77 - 5.81 ppm): This vinyl proton is coupled to the protons of the adjacent methylene group and the terminal vinyl protons, resulting in a complex multiplet.

-

-NH₃⁺: The protons of the ammonium group are acidic and may exchange with the deuterated solvent, often leading to a broad signal that may not be easily observable.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the structure and data from related compounds, the following chemical shifts are predicted:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOCH₃ | ~170-175 |

| -C H(NH₃⁺)- | ~50-55 |

| -C H₂- | ~35-40 |

| =C H₂ | ~118-122 |

| -C H= | ~130-135 |

| -COOC H₃ | ~52-55 |

-

-COOCH₃ (~170-175 ppm): The carbonyl carbon of the ester group is highly deshielded and appears far downfield.

-

-CH(NH₃⁺)- (~50-55 ppm): The α-carbon is shifted downfield due to the attached nitrogen and carbonyl groups.

-

-CH₂- (~35-40 ppm): The methylene carbon resonates in the typical range for sp³ hybridized carbons.

-

=CH₂ and -CH= (~118-135 ppm): The sp² hybridized carbons of the double bond appear in the characteristic olefinic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3100 - 2800 | Strong, Broad |

| C-H Stretch (sp²) | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | ~1750 | Strong |

| C=C Stretch (Alkene) | ~1640 | Medium |

| N-H Bend (Ammonium) | ~1600 and ~1500 | Medium |

| C-O Stretch (Ester) | ~1250 | Strong |

-

N-H Stretch (3100 - 2800 cm⁻¹): The stretching vibrations of the N-H bonds in the ammonium group appear as a broad and strong absorption band. This broadness is due to hydrogen bonding.

-

C=O Stretch (~1750 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl stretch of the ester is a key diagnostic peak.

-

C=C Stretch (~1640 cm⁻¹): A medium intensity band for the carbon-carbon double bond stretch is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The molecule is expected to be observed as its protonated molecular ion [M+H]⁺, where M is the free amine.

Predicted Mass Spectrometry Data

| Adduct | m/z (calculated) |

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

Source: PubChem[1]

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the methoxycarbonyl group, cleavage of the Cα-Cβ bond, and other characteristic fragmentations of amino acid esters.

Conclusion

This compound is a synthetically valuable compound with a rich and informative structural and spectroscopic profile. This guide has provided a detailed examination of its structure and bonding, reliable protocols for its synthesis, and a comprehensive overview of its characterization by NMR, IR, and mass spectrometry. The understanding of these fundamental aspects is critical for the effective application of this molecule in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols and spectroscopic data serve as a practical resource for scientists working with this versatile building block.

References

-

Atmuri, N. D. P.; Lubell, W. D. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth.2015 , 92, 103-116. [Link]

-

Reddy, G. V.; Rao, G. V.; Sree, D. V. N.; Reddy, P. S. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules2008 , 13(5), 1111-1119. [Link]

-

Atmuri, N. D. P.; Lubell, W. D. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses2015 , 92, 103-116. [Link]

- Kadaba, P. K. A Convenient Synthesis of Amino Acid Methyl Esters. Synthesis1973, 1973(12), 71-84. (This is a general reference for esterification, the specific TMSCl method is better referenced by Reddy et al.)

- An, G.; Kim, H.; Kim, J.; Rhee, H. A Convenient Synthesis of Amino Acid Methyl Esters. Bull. Korean Chem. Soc.2003, 24(12), 1649-1650. (This provides further context on similar synthetic methods).

Sources

solubility of Methyl 2-aminopent-4-enoate hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-aminopent-4-enoate Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule, predictable solubility profiles in a range of organic solvents, and a detailed experimental protocol for solubility determination.

This compound is a valuable building block in organic synthesis. Its utility is largely dictated by its solubility, which influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring the quality and efficacy of the final product. As with many active pharmaceutical ingredients, solubility is a critical first step in formulation development to ensure the API can be effectively delivered.[2]

This hydrochloride salt of an amino acid ester presents a unique solubility challenge. The presence of an ionic hydrochloride group generally confers high aqueous solubility, while the organic backbone provides some lipophilic character.[3] This duality governs its miscibility and solubility across the spectrum of organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its solubility. The principle of "like dissolves like" is a useful starting point, where substances with similar polarity and hydrogen bonding capabilities are more likely to be miscible.

Key Molecular Characteristics:

-

IUPAC Name: this compound[4]

-

CAS Number: 115289-55-9[4]

-

Molecular Formula: C₆H₁₂ClNO₂[4]

-

Molecular Weight: 165.62 g/mol [4]

-

Structure:

-

Key Functional Groups:

-

Ammonium salt (hydrochloride): This ionic group is the primary driver of polarity and is expected to have strong interactions with polar, protic solvents.

-

Ester group: This group can act as a hydrogen bond acceptor.

-

Alkene group: This unsaturated hydrocarbon chain contributes to the nonpolar character of the molecule.

-

The ionic nature of the hydrochloride salt makes it significantly less soluble in non-polar organic solvents compared to its free base form.[3] For reactions requiring high solubility in such solvents, a common strategy is to neutralize the hydrochloride with a mild base to generate the more soluble free amine.[5][6]

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Highly Soluble | The ionic hydrochloride salt will readily dissociate and be solvated by polar water molecules.[3] |

| Methanol | Soluble to Moderately Soluble | Methanol's polarity and hydrogen bonding capabilities can solvate the ionic salt, though likely less effectively than water. It is often used in the synthesis of similar compounds.[3] | |

| Ethanol | Sparingly Soluble | The increased nonpolar character of the ethyl group compared to a methyl group reduces its ability to solvate the ionic salt.[3][7] | |

| Isopropanol | Poorly Soluble | The larger nonpolar alkyl group further diminishes its solvating power for ionic species. | |

| Polar Aprotic | Dimethylformamide (DMF) | Moderately Soluble | DMF is a highly polar solvent capable of solvating cations, but its aprotic nature is less effective for solvating the chloride anion compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Similar to DMF, DMSO's high polarity allows it to dissolve a wide range of substances, including some salts. | |

| Acetonitrile | Poorly Soluble | While polar, acetonitrile is generally a poor solvent for ionic salts. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Insoluble (as salt) | The nonpolar nature of DCM cannot effectively solvate the ionic hydrochloride. The free base form, however, is likely to be soluble.[3][5] |

| Tetrahydrofuran (THF) | Insoluble (as salt) | Similar to DCM, THF is not a suitable solvent for the hydrochloride salt.[6] | |

| Ethyl Acetate | Insoluble (as salt) | The ester functionality provides some polarity, but it is insufficient to overcome the lattice energy of the salt. The free base is often extracted into ethyl acetate.[5] | |

| Toluene | Insoluble | A nonpolar aromatic solvent with no capacity to solvate ionic compounds. | |

| Hexanes | Insoluble | A nonpolar aliphatic solvent, unsuitable for dissolving salts.[3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a tared vial. The excess is crucial to ensure saturation. b. Record the initial mass of the solid. c. Add a known volume or mass of the selected organic solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] This can be confirmed by taking measurements at different time points until the concentration plateaus.

-

Separation of Solid and Liquid Phases: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Centrifuge the vials at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the undissolved solid.[8]

-

Sample Preparation for Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Filter the supernatant through a syringe filter to remove any remaining particulate matter. c. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: a. Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solid. b. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Presentation and Calculation

The solubility can be expressed in various units, such as mg/mL, g/100g , or molarity.

-

Solubility (mg/mL) = (Concentration from analysis [mg/mL]) x (Dilution factor)

This experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. The interplay between the solute, the solvent, and the experimental conditions determines the final solubility value.

Caption: Key factors influencing the solubility of the compound.

-

Solute Properties: As discussed, the ionic nature of the hydrochloride is the most dominant factor. The ability of the amine and ester groups to participate in hydrogen bonding also plays a role.[2]

-

Solvent Properties: The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and its dielectric constant all influence its capacity to overcome the crystal lattice energy of the solid and solvate the ions.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined empirically as it can be critical for processes like crystallization.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. While a predicted solubility profile is offered based on fundamental chemical principles, it is imperative for researchers to perform experimental verification as outlined. The provided protocol serves as a reliable starting point for generating the precise data needed for process optimization, formulation development, and successful synthetic outcomes. Future work should focus on generating a comprehensive experimental dataset and exploring the use of co-solvent systems to fine-tune solubility for specific applications.

References

- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - NIH. (2019).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- Improving solubility of DL-Threonine methyl ester hydrochloride for reactions - Benchchem.

- This compound 95% | CAS: 115289-55-9 | AChemBlock.

- Article - SciELO. (2008).

- API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich.

- Solubilities of Amino Acids in Different Mixed Solvents.

- How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016).

- This compound - MySkinRecipes.

- Methylamine Hydrochloride - Organic Syntheses Procedure.

- Solvent Miscibility Table - Sigma-Aldrich.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound 95% | CAS: 115289-55-9 | AChemBlock [achemblock.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Synthesizing Unsaturated Amino Acid Esters

Abstract

Unsaturated amino acid esters are a critical class of non-proteinogenic amino acids that serve as versatile building blocks in medicinal chemistry, peptide science, and materials development.[1][2] Their unique structural motifs, featuring carbon-carbon double or triple bonds, impart valuable conformational constraints and provide reactive handles for further chemical modification.[3][4] This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including Olefin Metathesis, Wittig-type reactions, and Transition-Metal-Catalyzed Cross-Coupling reactions. Furthermore, this guide will present detailed, validated protocols and comparative analyses to empower researchers in the rational design and execution of their synthetic routes.

Introduction: The Significance of Unsaturation in Amino Acid Scaffolds

The incorporation of unsaturation into amino acid side chains offers a powerful tool for modulating the biological activity and physicochemical properties of peptides and small molecules.[1] These modifications can introduce conformational rigidity, which is crucial for enhancing binding affinity to biological targets.[3] Moreover, the alkene and alkyne functionalities serve as versatile handles for a variety of chemical transformations, enabling the synthesis of complex molecular architectures and bioconjugates.[4]

Non-proteinogenic amino acids, including those with unsaturated side chains, are not among the 20 standard amino acids encoded by the genetic code.[5] Their synthesis allows chemists to design molecules with tailored properties, such as enhanced metabolic stability and resistance to enzymatic degradation.[2] This is of paramount importance in the development of novel therapeutics.[2]

Strategic Approaches to the Synthesis of Unsaturated Amino Acid Esters

The synthesis of unsaturated amino acid esters can be broadly categorized into several key strategic approaches. The choice of method is often dictated by the desired position and geometry of the unsaturation, as well as the compatibility with other functional groups present in the starting materials. This guide will focus on three of the most powerful and widely utilized strategies:

-

Olefin Metathesis: A transformative carbon-carbon bond-forming reaction that has revolutionized the synthesis of cyclic and acyclic unsaturated amino acids.[3]

-

Wittig and Horner-Wadsworth-Emmons Reactions: Classic and reliable methods for the formation of carbon-carbon double bonds through the reaction of a carbonyl compound with a phosphorus ylide or a phosphonate carbanion.[6][7]

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Highly efficient methods, such as the Sonogashira coupling, for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[8][9]

The following sections will provide a detailed examination of each of these methodologies, including their mechanisms, advantages, limitations, and practical experimental protocols.

Olefin Metathesis: A Powerful Tool for C=C Bond Formation

Olefin metathesis has emerged as a premier strategy for the synthesis of unsaturated compounds due to the development of well-defined, functional group-tolerant ruthenium and molybdenum catalysts.[10][11][12] Ring-closing metathesis (RCM) is particularly valuable for the synthesis of cyclic unsaturated amino acids, while cross-metathesis (CM) allows for the connection of two different olefinic partners.[3][13]

Mechanistic Principles of Olefin Metathesis

The catalytic cycle of olefin metathesis, mediated by a metal carbene complex (e.g., Grubbs catalyst), involves a series of [2+2] cycloaddition and cycloreversion steps. This process allows for the scrambling and reformation of carbon-carbon double bonds. The high efficiency and functional group tolerance of modern catalysts make this reaction amenable to complex biomolecules, including peptides.[11][12][13]

Ring-Closing Metathesis (RCM) for Cyclic Analogs

RCM is a powerful technique for creating conformationally constrained cyclic amino acid analogs.[10] The reaction involves the intramolecular metathesis of a diene-containing amino acid precursor. The size of the resulting ring can be controlled by the length of the tether connecting the two olefinic moieties.[10]

Caption: Workflow for Ring-Closing Metathesis.

Experimental Protocol: Synthesis of a Cyclic Unsaturated Amino Acid via RCM

This protocol describes a general procedure for the synthesis of a cyclic α,β-unsaturated lactam, a precursor to cyclic amino acids.

Materials:

-

Acyclic diene precursor (e.g., N-acryloyl-O-allyl-serine methyl ester)

-

Grubbs' second-generation catalyst

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the acyclic diene precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere. The concentration is critical and typically ranges from 0.01 to 0.1 M to favor intramolecular cyclization over intermolecular polymerization.[3]

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

-

Reflux the reaction mixture under the inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic unsaturated amino acid ester.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[6][7] These reactions are particularly useful for introducing α,β-unsaturation into amino acid esters.

The Wittig Reaction: Mechanism and Stereoselectivity

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[6][14] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes.[6][15]

Caption: Simplified Wittig Reaction Mechanism.

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Reactivity and Selectivity

The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide.[7] This often leads to cleaner reactions and easier purification, as the dialkyl phosphate byproduct is water-soluble.[7][16] The HWE reaction typically shows a strong preference for the formation of (E)-alkenes.[7][16]

Experimental Protocol: Synthesis of an α,β-Unsaturated Amino Acid Ester via HWE Reaction

This protocol outlines the synthesis of an α,β-didehydroamino acid derivative.[17]

Materials:

-

N-protected (dimethoxyphosphinyl)glycine ester

-

Aldehyde or ketone

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., THF, DMF)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of the N-protected (dimethoxyphosphinyl)glycine ester in the anhydrous solvent under an inert atmosphere, add the base at 0 °C.

-

Stir the mixture for 30 minutes to generate the phosphonate carbanion.

-

Add the aldehyde or ketone dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Transition-Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is instrumental in the synthesis of alkyne-containing amino acids.[4][9]

Mechanism of the Sonogashira Coupling

The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with the copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free variations of this reaction have also been developed for biological applications.[18]

Caption: Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Synthesis of an Alkyne-Containing Amino Acid Ester

This protocol provides a general procedure for the Sonogashira coupling of a halogenated amino acid derivative with a terminal alkyne.[8]

Materials:

-

Halogenated amino acid ester (e.g., p-iodophenylalanine methyl ester)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of the halogenated amino acid ester and the terminal alkyne in the anhydrous solvent, add the base.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst and CuI to the reaction mixture under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protecting Group Strategies

The synthesis of unsaturated amino acid esters often requires the use of protecting groups for the amino and carboxyl functionalities to prevent unwanted side reactions.[19][20] The choice of protecting groups is crucial and should be orthogonal, allowing for their selective removal without affecting other parts of the molecule.[21]

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Amino Group | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA)[21][22] |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis[22] | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine)[21][22] | |

| Carboxyl Group | Methyl/Ethyl Esters | Saponification (base hydrolysis)[23] |

| Benzyl Ester | Hydrogenolysis[21] | |

| t-Butyl Ester | Acidic conditions (e.g., TFA)[21] |

Asymmetric Synthesis and Enzymatic Approaches

The synthesis of enantiomerically pure unsaturated amino acid esters is of great importance, as the stereochemistry often dictates biological activity. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[24][25]

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[26][27][28] For instance, ammonia lyases can catalyze the enantioselective addition of ammonia to α,β-unsaturated acids.[26] While this guide primarily focuses on chemical synthesis, the potential of biocatalysis in this field should not be overlooked.

Conclusion and Future Perspectives

The synthesis of unsaturated amino acid esters is a dynamic and evolving field. The methodologies discussed in this guide—olefin metathesis, Wittig-type reactions, and transition-metal-catalyzed cross-couplings—represent the state-of-the-art in accessing these valuable building blocks. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The continued innovation in this area will undoubtedly fuel further advancements in drug discovery, peptide engineering, and materials science.

References

-

Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

-

Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. ACS Publications. Available at: [Link]

-

Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. eScholarship. Available at: [Link]

-

A convenient approach to acyclic unsaturated amino acids via ring-closing metathesis. Chemical Communications (RSC Publishing). Available at: [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Synthesis of Peptides and Peptidomimetics. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

-

Olefin Metathesis for Site-Selective Protein Modification. University of Oxford. Available at: [Link]

-

Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. Available at: [Link]

-

Alkyne Containing Amino Acids. Aapptec Peptides. Available at: [Link]

-

Horner-Wadsworth-Emmons reaction for the synthesis of unusual α,β-didehydroamino acids with a chiral axis. ResearchGate. Available at: [Link]

-

Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available at: [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Available at: [Link]

-

Modification of Proteins Using Olefin Metathesis. PMC - NIH. Available at: [Link]

- Unsaturated amino acids. Google Patents.

-

Wittig reaction. Wikipedia. Available at: [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Available at: [Link]

-

Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Available at: [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]

-

Non-proteinogenic amino acids. Wikipedia. Available at: [Link]

-

General characteristics of non-proteinogenic amino acids. ResearchGate. Available at: [Link]

-

Olefin Metathesis for Chemical Biology. PMC - NIH. Available at: [Link]

-

Stereoselective Synthesis of Unsaturated and Functiortalized L-NHBoc Amino Acids, Using Wittig Reaction under Mild Phase-Transfer Conditions. ResearchGate. Available at: [Link]

-

Non-protein biogenic amino acids - what functions can they perform?. Foodcom S.A. Available at: [Link]

-

The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Available at: [Link]

-

Claisen Rearrangement for the Synthesis of γ,δ-Unsaturated Amino Acid Esters. ResearchGate. Available at: [Link]

-

Protecting group. Wikipedia. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. Available at: [Link]

-

Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Stereoselective synthesis of unsaturated α-amino acids. ResearchGate. Available at: [Link]

-

Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction. SynArchive. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. A convenient approach to acyclic unsaturated amino acids via ring-closing metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. users.ox.ac.uk [users.ox.ac.uk]